2-nitro-N-(1-phenylethyl)benzamide

説明

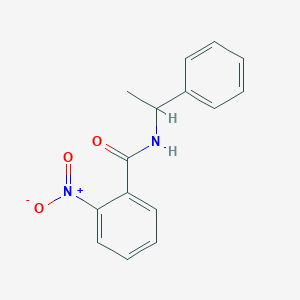

The study of complex organic molecules is fundamental to advancing fields from materials science to pharmacology. 2-nitro-N-(1-phenylethyl)benzamide (see Table 1 for chemical details) represents a molecule of interest due to its combination of a benzamide (B126) core, a reactive nitro group, and a chiral phenylethyl moiety. While it is cataloged as a rare chemical, its structure provides a rich platform for academic exploration. sigmaaldrich.comsigmaaldrich.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 124264-90-0 |

| Molecular Formula | C₁₅H₁₄N₂O₃ |

| Molecular Weight | 270.29 g/mol |

Data sourced from chemical supplier catalogs. sigmaaldrich.comsigmaaldrich.com

Benzamides are a class of organic compounds that are derivatives of benzoic acid, characterized by a carboxamido group (-C(=O)N<) attached to a benzene (B151609) ring. sigmaaldrich.commdpi.com This structural motif is a cornerstone in medicinal chemistry and organic synthesis. The amide linkage is stable yet susceptible to cleavage under specific conditions, and the aromatic ring can be functionalized to modulate the molecule's properties.

The benzamide structure is found in numerous pharmaceuticals and biologically active compounds. mdpi.com The planarity and potential for hydrogen bonding of the amide group are crucial for molecular recognition and interaction with biological targets like enzymes and receptors.

The specific properties of this compound are heavily influenced by its two key substituents:

The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. mdpi.com Its presence on the benzene ring significantly impacts the molecule's electronic properties and reactivity. Specifically, it deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. mdpi.com In a biological context, nitro-containing compounds are known for a wide range of therapeutic activities, including antimicrobial and anticancer properties. mdpi.com The nitro group can be metabolically reduced in vivo to form reactive intermediates that are often key to the compound's mechanism of action. mdpi.com

The 1-Phenylethyl Moiety (-CH(CH₃)C₆H₅): This substituent introduces a chiral center into the molecule, meaning this compound can exist as two distinct enantiomers (R and S forms). This is highly significant because stereochemistry is often a critical determinant of biological activity. One enantiomer may exhibit strong therapeutic effects while the other could be inactive or even detrimental. The phenylethyl group itself is a structural component in many bioactive molecules and can participate in hydrophobic and π-stacking interactions with biological targets. mdpi.comsigmaaldrich.com The synthesis of related chiral benzamides, such as (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, has been explored for applications like chiral recognition in NMR spectroscopy.

The limited availability of published research on this compound presents a clear rationale for its comprehensive investigation. sigmaaldrich.com The convergence of the established benzamide scaffold, the reactive nitro group, and a chiral center makes it a prime candidate for several research avenues:

Asymmetric Synthesis and Chiral Separation: Developing methods to synthesize enantiomerically pure forms of the compound is a significant challenge in organic chemistry. The resulting pure enantiomers could be used as chiral resolving agents or as building blocks for more complex chiral molecules.

Medicinal Chemistry: Given the known bioactivity of nitroaromatic compounds and various benzamides, this molecule could be screened for a range of pharmacological activities. mdpi.commdpi.com Its specific stereochemistry could be correlated with its biological function.

Materials Science: The rigid aromatic structures and polar nitro group could impart interesting solid-state properties, such as those relevant to nonlinear optics or other materials applications.

A foundational step in this investigation would be its synthesis and full characterization. A plausible synthetic route would involve the acylation of 1-phenylethylamine (B125046) with 2-nitrobenzoyl chloride, a standard method for forming amide bonds.

Table 2: Postulated Synthesis and Required Characterization Data

| Research Area | Details |

|---|---|

| Plausible Synthesis | Reaction of 2-nitrobenzoyl chloride with (R)-, (S)-, or racemic 1-phenylethylamine. |

| Required Physical Data | Melting point, solubility in various solvents. |

| Spectroscopic Analysis | ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS). |

| Structural Analysis | Single-crystal X-ray diffraction to determine the solid-state conformation and intermolecular interactions. |

This table represents a hypothetical research plan, as detailed experimental data is not currently published.

特性

IUPAC Name |

2-nitro-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-11(12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)17(19)20/h2-11H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMCJGBVKJRKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385690 | |

| Record name | 2-nitro-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124264-90-0 | |

| Record name | 2-nitro-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 2 Nitro N 1 Phenylethyl Benzamide

Established Synthetic Pathways for Benzamide (B126) Scaffolds

The formation of the benzamide scaffold, a prevalent motif in pharmaceuticals and functional materials, relies on robust and well-established amidation reactions. The synthesis of 2-nitro-N-(1-phenylethyl)benzamide can be achieved by applying these general principles, which involve the coupling of a carboxylic acid derivative with an amine.

Amidation Reactions for C(O)-N Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process that involves the elimination of a water molecule. However, this reaction typically requires high temperatures (often above 160°C), which can be incompatible with sensitive functional groups. The primary obstacle is the initial acid-base reaction between the carboxylic acid and the amine, which forms a stable and unreactive carboxylate salt.

To overcome this, a common strategy is to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This can be achieved through several methods:

Conversion to Acyl Chlorides: One of the most traditional and effective methods is the conversion of the carboxylic acid to a highly reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this transformation. The resulting acyl chloride readily reacts with an amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.

Use of Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ. Common classes of coupling agents include carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883) - DCC), phosphonium salts, and boronic acid derivatives. encyclopedia.pubmdpi.com These methods avoid the need to isolate the highly reactive acyl chloride intermediate.

| Activation Method | Reagent Example | Key Features |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Highly reactive intermediate; gaseous byproducts (SO₂, HCl); often requires a base. prepchem.com |

| Oxalyl Chloride ((COCl)₂) | Milder than SOCl₂; gaseous byproducts (CO₂, CO, HCl). | |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | Forms a stable dicyclohexylurea (DCU) byproduct; mild conditions. libretexts.org |

| Boron-Based Catalysis | Boronic Acids, B(OCH₂CF₃)₃ | Catalytic or stoichiometric use; mild conditions; often requires water removal. acs.org |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | High efficiency; often used in peptide synthesis. |

Strategic Incorporation of the 2-Nitrobenzoyl Moiety

The synthesis of the target compound specifically requires the introduction of the 2-nitrobenzoyl group. The most direct approach is to begin with 2-nitrobenzoic acid as the starting material. This precursor can then be activated using the methods described above.

A common and effective laboratory preparation involves reacting 2-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 2-nitrobenzoyl chloride. prepchem.comorgsyn.org This acyl chloride is a versatile intermediate that can be directly reacted with the desired amine to form the final benzamide. For example, a procedure for synthesizing 2-nitrobenzoyl chloride involves heating 2-nitrobenzoic acid with thionyl chloride under reflux, followed by removal of the excess reagent. prepchem.comorgsyn.org The resulting activated moiety is then ready for coupling.

Introduction of the 1-Phenylethylamine (B125046) Unit

The amine component, 1-phenylethylamine, is a primary amine that can be prepared through the reductive amination of acetophenone. nih.gov This chiral amine is commercially available in both its racemic form and as individual (R) and (S) enantiomers.

The introduction of this unit is typically achieved in the final step of the synthesis via a nucleophilic acyl substitution reaction. In this step, 1-phenylethylamine acts as the nucleophile, attacking the activated carbonyl carbon of the 2-nitrobenzoyl derivative (e.g., 2-nitrobenzoyl chloride). This reaction is generally high-yielding and proceeds under mild conditions, often in an inert solvent with a base to scavenge the acid byproduct. google.com

Exploration of Enantioselective Synthesis Strategies for this compound

The 1-phenylethylamine moiety contains a stereocenter, meaning this compound can exist as a pair of enantiomers. For many applications, particularly in pharmacology, it is essential to synthesize a single enantiomer. This requires the use of enantioselective synthesis strategies.

Chiral Auxiliary-Mediated Asymmetric Synthesis

One of the most straightforward and powerful methods for asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the structure of a substrate to direct the stereochemical outcome of a subsequent reaction. blogspot.com

In the context of synthesizing this compound, the 1-phenylethylamine unit itself can be considered the source of chirality. By starting the synthesis with an enantiomerically pure form of the amine, such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine, the chirality is directly incorporated into the final product. Since the amidation reaction does not affect the existing stereocenter on the amine, the product will be formed as a single enantiomer. This approach is highly effective and is exemplified by syntheses of related chiral molecules that start with enantiopure (R)-(+)-α-methylbenzylamine (an alternative name for 1-phenylethylamine). researchgate.netmdpi.com

This method relies on the availability of the starting amine in high enantiomeric purity. Racemic 1-phenylethylamine can be separated into its constituent enantiomers through a process called resolution, which often involves the formation of diastereomeric salts with a chiral acid, such as tartaric acid. libretexts.orglibretexts.orgquizlet.com These diastereomeric salts have different physical properties (e.g., solubility) and can be separated by crystallization.

Organocatalytic Approaches to Chiral Benzamides

Organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov For the synthesis of chiral benzamides, organocatalytic methods could potentially be applied through a dynamic kinetic resolution (DKR) process.

A DKR combines a kinetic resolution—where one enantiomer of a racemic mixture reacts faster than the other—with the in situ racemization of the slower-reacting enantiomer. mdpi.comwikipedia.org This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomeric product.

In the synthesis of this compound, a DKR strategy could involve:

Starting with racemic 1-phenylethylamine.

Employing a chiral organocatalyst that selectively catalyzes the amidation of only one enantiomer (e.g., the R-enantiomer).

Including a second catalyst or using conditions that rapidly interconvert the unreacted S-enantiomer of the amine back into the R-enantiomer.

Peptides have been shown to be effective catalysts for certain asymmetric transformations, including atroposelective amidation. thieme-connect.deacs.orgnih.gov While a specific organocatalytic DKR for the synthesis of this compound has not been prominently reported, the principles of this advanced strategy represent a modern approach to accessing chiral amides from racemic precursors. nih.govacs.org

| Strategy | Description | Advantages | Considerations |

| Chiral Starting Material | Utilizes enantiopure (R)- or (S)-1-phenylethylamine in the amidation reaction. | Highly effective and direct; high enantiomeric purity achievable. | Relies on the availability and cost of the enantiopure amine. |

| Dynamic Kinetic Resolution (DKR) | Couples a kinetic resolution with in-situ racemization of the starting amine. | Theoretically allows for 100% yield of a single enantiomer from a racemic mixture. | Requires the development of a suitable catalytic system for both selective reaction and racemization. |

Chemoenzymatic Synthetic Routes Employing Chiral Precursors (e.g., 2-nitro-1-phenylethanol)

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, offers a powerful strategy for the preparation of enantiomerically pure compounds like this compound. A key chiral precursor for this synthesis is 2-nitro-1-phenylethanol. The general approach involves the enzymatic resolution of a racemic precursor followed by chemical transformations to yield the final product.

While a specific chemoenzymatic route for this compound is not extensively detailed in the literature, a plausible pathway can be constructed based on established enzymatic reactions. One common method involves the kinetic resolution of a racemic alcohol or amine using lipases. For instance, a racemic mixture of 1-phenylethanol could be resolved using an enzyme like Candida antarctica lipase B (CALB) to selectively acylate one enantiomer, allowing for the separation of the enantiopure alcohol and the corresponding ester.

A hypothetical chemoenzymatic sequence starting from 2-nitro-1-phenylethanol could involve the following steps:

Enzymatic Resolution: A racemic mixture of 2-nitro-1-phenylethanol could be subjected to enzymatic kinetic resolution. Lipases are known to catalyze the enantioselective acylation of alcohols. By reacting the racemic alcohol with an acyl donor in the presence of a lipase, one enantiomer is preferentially acylated, leaving the other enantiomer as the unreacted alcohol. This allows for the separation of the two enantiomers.

Activation of the Carboxylic Acid: The 2-nitrobenzoic acid would be activated to facilitate amide bond formation. This can be achieved using standard coupling agents or by converting the carboxylic acid to a more reactive derivative like an acid chloride.

Amide Coupling: The enantiomerically pure 1-phenylethylamine (obtained either through resolution or from a chiral pool) would then be reacted with the activated 2-nitrobenzoic acid derivative to form the desired this compound.

The success of this route hinges on the selection of an appropriate enzyme and reaction conditions to achieve high enantioselectivity in the resolution step.

One-Pot Reaction Protocols and Improved Synthetic Efficiencies

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity.

Tandem reactions, a subset of one-pot processes where a sequence of reactions occurs without the addition of further reagents after the initial setup, can be particularly effective. A potential one-pot protocol for the synthesis of N-aryl amides from nitroarenes has been described, which could be adapted for this compound. This method involves the metal-free reduction of a nitro group followed by acylation. nih.gov

A plausible tandem sequence for the synthesis of the target molecule could be:

In Situ Reduction of a Nitro Compound: A suitable nitro precursor, such as 1-nitro-2-(1-phenylethyl)benzene, could be reduced in situ to the corresponding amine.

Acylation: The resulting amine, without being isolated, would then react with an activated form of 2-nitrobenzoic acid within the same reaction vessel to form the final amide product.

Another relevant one-pot procedure involves the conversion of primary nitroalkanes into amides. rsc.org This approach could potentially be adapted by starting with (2-nitroethyl)benzene and coupling it with a suitable amine in a one-pot fashion. rsc.org

The development of environmentally friendly synthetic methods is a key goal in modern chemistry. For benzamide synthesis, this often involves the use of greener solvents, catalysts, and energy sources.

Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. For the synthesis of benzamide derivatives, nanoporous solid acid catalysts like SBA-Pr-SO3H have been shown to be effective under solvent-free conditions. orientjchem.org Such catalysts could be employed in the amidation step to produce this compound, offering advantages in terms of catalyst recyclability and reduced waste.

Solvents: Traditional organic solvents often pose environmental and health risks. Research into greener alternatives is ongoing. Water is an ideal green solvent, and methods for preparing N-(2-phenylethyl)benzamide in an aqueous solution have been developed. google.com While the solubility of the specific reactants for this compound in water may be a challenge, the exploration of aqueous media or other green solvents like ionic liquids or deep eutectic solvents is a promising avenue.

Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a technique to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. This has been successfully applied to the synthesis of various heterocyclic compounds and could potentially be used to drive the amidation reaction for the target molecule.

The following table summarizes some research findings on environmentally benign synthesis of benzamides:

| Catalyst/Condition | Reactants | Product | Key Findings |

| SBA-Pr-SO3H | 2-aminobenzamide and aromatic benzoyl chlorides | Quinazolinone and benzamide derivatives | Efficient synthesis in good to excellent yields under solvent-free conditions. orientjchem.org |

| Aqueous solution | Benzoyl chloride or benzoic acid, phenethylamine (B48288), and an alkali metal hydroxide (B78521) | N-(2-phenylethyl)benzamide | High yield (99%) without the use of organic solvents. google.com |

| Metal-free, one-pot | Nitro-arenes and an anhydride | N-aryl amides | Good to excellent yields using readily available and inexpensive reagents. nih.gov |

Purification and Isolation Techniques in Synthetic Studies

The purification and isolation of the final product are critical steps to ensure its purity, which is especially important for chiral compounds. Common techniques for the purification of benzamide derivatives include recrystallization and chromatography.

For chiral benzamides, high-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for both analytical and preparative separation of enantiomers. nih.govnih.gov This method allows for the determination of enantiomeric excess and the isolation of pure enantiomers. The choice of the chiral stationary phase and the mobile phase composition are crucial for achieving good separation. nih.gov

Recrystallization is a widely used and effective method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is key to successful recrystallization. For nitro-substituted aromatic compounds, specific washing procedures with alkaline aqueous solutions can be employed to remove acidic impurities like nitro-phenolic by-products. google.com

For the isolation of this compound, a combination of techniques would likely be employed. After the reaction, a typical work-up might involve extraction to remove inorganic salts and unreacted starting materials. The crude product could then be purified by column chromatography on silica gel. nih.gov To ensure high enantiomeric purity, a final purification step using chiral HPLC or recrystallization would be necessary.

The following table outlines some common purification techniques for related compounds:

| Compound Type | Purification Technique | Key Considerations |

| Chiral benzamides | Chiral High-Performance Liquid Chromatography (HPLC) | Selection of chiral stationary phase and mobile phase. nih.govnih.gov |

| Nitroaromatic compounds | Washing with alkaline aqueous solution | Removal of acidic by-products like nitro-phenols. google.com |

| General benzamides | Column chromatography on silica gel | Eluent system optimization for good separation. nih.gov |

| Solid benzamides | Recrystallization | Choice of an appropriate solvent for high recovery and purity. |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Nitro N 1 Phenylethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals of 2-nitro-N-(1-phenylethyl)benzamide can be achieved.

Disclaimer: The NMR data presented in the following sections are based on computational predictions from widely accepted algorithms and databases, as experimental spectra for this specific compound are not publicly available. These predictions provide a reliable estimation of the expected spectral features.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The predicted ¹H NMR spectrum of this compound provides detailed information about the electronic environment of each proton. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the 2-nitrophenyl and the phenylethyl moieties, as well as the aliphatic and amide protons.

The protons of the 1-phenylethyl group are expected to appear as a doublet for the methyl (CH₃) group and a quintet for the methine (CH) proton due to coupling with the adjacent protons. The amide (NH) proton is anticipated to show a doublet, coupling with the methine proton. The five protons of the unsubstituted phenyl ring will likely appear in the aromatic region, as will the four protons of the 2-nitrophenyl ring, which are expected to exhibit a more complex splitting pattern due to the electronic influence of the nitro and amide substituents.

Predicted ¹H NMR Data Table (Predicted for CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Amide NH | 8.2 - 8.5 | Doublet (d) | ~8.0 |

| 2-Nitrophenyl H-3 | 7.9 - 8.1 | Doublet of Doublets (dd) | ~8.0, 1.5 |

| 2-Nitrophenyl H-6 | 7.7 - 7.9 | Doublet of Doublets (dd) | ~7.5, 1.0 |

| 2-Nitrophenyl H-4/H-5 | 7.5 - 7.7 | Multiplet (m) | - |

| Phenyl H (ortho) | 7.3 - 7.4 | Multiplet (m) | - |

| Phenyl H (meta/para) | 7.2 - 7.3 | Multiplet (m) | - |

| Methine CH | 5.3 - 5.5 | Quintet | ~7.0 |

| Methyl CH₃ | 1.6 - 1.8 | Doublet (d) | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The predicted spectrum shows distinct signals for each of the 15 carbon atoms in this compound.

The carbonyl carbon of the amide is expected to be the most downfield signal, typically appearing around 165 ppm. The carbon atom attached to the nitro group (C-2 of the benzoyl moiety) is also significantly deshielded. The remaining aromatic carbons appear in the typical range of 120-145 ppm. The aliphatic carbons of the phenylethyl group, the methine (CH) and methyl (CH₃), are found in the upfield region of the spectrum.

Predicted ¹³C NMR Data Table (Predicted for CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 164 - 166 |

| 2-Nitrophenyl C-2 (C-NO₂) | 147 - 149 |

| Phenyl C (ipso, C-CH) | 142 - 144 |

| 2-Nitrophenyl C-1 (C-C=O) | 133 - 135 |

| Aromatic CHs | 120 - 133 |

| Methine CH | 50 - 52 |

| Methyl CH₃ | 21 - 23 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Assignment

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). Predicted COSY correlations would confirm the coupling between the amide NH and the methine CH, and between the methine CH and the methyl CH₃ protons. It would also help to trace the connectivity within the aromatic spin systems of both the 2-nitrophenyl and the phenyl rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com Predicted HSQC data would allow for the unambiguous assignment of each proton to its attached carbon, for instance, linking the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. c6h6.org This is crucial for connecting the different fragments of the molecule. Key predicted HMBC correlations would include the correlation from the amide proton (NH) to the carbonyl carbon (C=O) and the methine carbon (CH), and from the methine proton (CH) to the carbons of the phenyl ring and the carbonyl carbon. These correlations would unequivocally establish the entire molecular structure.

Dynamic NMR Studies of Rotational Barriers and Atropisomerism

The presence of a bulky ortho-substituent (the nitro group) on the benzamide (B126) ring can significantly hinder rotation around the Ar-C(O) single bond. nsf.govnih.gov Similarly, rotation around the N-C(O) amide bond is inherently restricted due to its partial double bond character. These rotational restrictions can lead to the existence of stable or slowly interconverting conformers or atropisomers. nih.gov Atropisomerism is a form of axial chirality that arises when rotation around a single bond is sufficiently slow to allow for the isolation of individual rotamers. wikipedia.org

Dynamic NMR (DNMR) spectroscopy is the primary technique used to study these rotational phenomena. nih.gov By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of signals corresponding to atoms that exchange between different magnetic environments during rotation. From this data, the energy barrier (ΔG‡) for rotation can be calculated.

For this compound, two key rotational barriers are of interest:

Rotation around the N-C(O) amide bond: This leads to E/Z isomerism. Computational studies on related tertiary benzamides show that ortho-substitution increases the barrier to rotation around this bond. nsf.govnih.gov

Rotation around the C1-C(O) bond (the bond connecting the nitrophenyl ring to the carbonyl group): Steric clash between the ortho-nitro group and the amide group can create a significant barrier. If this barrier is high enough (typically >23 kcal/mol), stable atropisomers can exist at room temperature. nih.gov

While no specific experimental DNMR studies on this compound are reported, the structural features suggest that hindered rotation is highly probable. Variable-temperature NMR experiments would be necessary to determine if the rotational barriers are high enough to result in observable atropisomerism on the NMR timescale.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups within this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. Based on data from analogous compounds, the following characteristic peaks are expected. chemicalbook.comvscht.czspecac.com

Predicted FTIR Data Table

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide (secondary) | 3300 - 3350 | Medium |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Methyl/Methine | 2850 - 3000 | Medium |

| C=O Stretch (Amide I band) | Amide | 1640 - 1670 | Strong |

| N-H Bend (Amide II band) | Amide | 1530 - 1560 | Strong |

| Asymmetric NO₂ Stretch | Nitro Group | 1510 - 1540 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1340 - 1360 | Strong |

| Aromatic C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Weak |

| C-N Stretch | Amide/Nitro | 1200 - 1350 | Medium |

The presence of strong absorption bands for the amide C=O stretch, the N-H bend, and the two characteristic NO₂ stretches would provide clear evidence for the principal functional groups in the molecule. specac.comresearchgate.net

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers a valuable complementary technique to infrared spectroscopy for analyzing the vibrational modes of this compound. The polarizability of the molecule's functional groups changes during vibration, giving rise to characteristic Raman shifts. The presence of aromatic rings, the amide linkage, and the nitro group results in a complex and informative spectrum.

Key vibrational modes expected in the Raman spectrum would include the symmetric stretching of the nitro group (NO₂), typically observed in the 1340-1360 cm⁻¹ region, which is often strong and characteristic. The aromatic C-C stretching vibrations from both the benzoyl and phenylethyl moieties would produce a series of bands in the 1400-1600 cm⁻¹ range. The C=O stretching of the amide group, while strong in the IR spectrum, would show a weaker band in the Raman spectrum around 1650 cm⁻¹. Vibrations associated with the C-N bond of the amide and the phenyl C-H bonds would also be present.

A theoretical table of expected prominent Raman shifts for this compound is provided below, based on data from similar compounds. chemicalbook.com

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 |

| Aromatic Rings | C-C Stretch | 1400 - 1600 |

| Amide | C=O Stretch | ~1650 |

| Amide | C-N Stretch | 1270 - 1300 |

| Aromatic | C-H Stretch | 3000 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which is essential for unequivocally confirming the molecular formula of the compound. For this compound, the molecular formula is C₁₅H₁₄N₂O₃. The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated and compared with the experimental value.

Theoretical HRMS Data

Molecular Formula: C₁₅H₁₄N₂O₃

Exact Mass (Neutral): 270.0999

Expected [M+H]⁺: 271.1077

This high level of accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Insights

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule's structure. Under electron ionization (EI) or collision-induced dissociation (CID), the molecule breaks apart in a predictable manner, revealing its constituent parts.

For this compound, key fragmentation pathways would likely involve cleavage at the amide bond and within the phenylethyl group. A primary fragmentation would be the cleavage of the bond between the carbonyl group and the nitrogen, leading to the formation of the 2-nitrobenzoyl cation (m/z 150) and the 1-phenylethylamine (B125046) radical. Another significant fragmentation pathway would be the loss of the phenyl group from the 1-phenylethyl moiety.

Based on the fragmentation of related nitrosamine (B1359907) and benzamide compounds, the following table outlines plausible fragment ions for this compound. nih.govnih.govnih.gov

| Fragment Ion | Proposed Structure | m/z |

| [C₇H₄NO₃]⁺ | 2-Nitrobenzoyl cation | 150 |

| [C₈H₁₀N]⁺ | 1-Phenylethylaminyl cation | 120 |

| [C₈H₉]⁺ | 1-Phenylethyl cation | 105 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule, which are dictated by its chromophores. The primary chromophores in this compound are the nitrated benzene (B151609) ring and the benzoyl group, connected by the amide linkage.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While a crystal structure for this compound is not publicly available, a comprehensive study on its parent compound, N-[(1S)-1-phenylethyl]benzamide, reveals conformational trimorphism. nih.govresearchgate.net This provides a solid foundation for predicting the solid-state structure of the nitrated derivative.

The parent compound crystallizes in three polymorphic forms (I, II, and III), all displaying the common C(4) chain motif formed by N-H···O intermolecular hydrogen bonds. nih.govresearchgate.net The polymorphism is driven by different molecular conformations arising from the rotation of the phenyl rings. nih.gov

The introduction of a nitro group at the 2-position of the benzoyl ring would be expected to significantly influence the molecular conformation and crystal packing due to steric hindrance and potential intramolecular interactions. The bulky nitro group would likely force the 2-nitrophenyl ring to rotate out of the plane of the amide group to a greater extent than in the parent compound. This could, in turn, affect the dihedral angle between the two phenyl rings.

Below is a table comparing the key dihedral angles in the polymorphs of the parent compound, providing a basis for predicting the conformation of this compound.

| Compound | Polymorph | Dihedral Angle between Phenyl Rings (°) |

| N-[(1S)-1-phenylethyl]benzamide | Form I | 23.1 (2) |

| N-[(1S)-1-phenylethyl]benzamide | Form II | 56.2 (1) |

| N-[(1S)-1-phenylethyl]benzamide | Form III | 47.0 (1) & 47.4 (1) |

It is hypothesized that in this compound, this dihedral angle would be larger to accommodate the steric bulk of the ortho-nitro group.

Computational Chemistry and Molecular Modeling Studies of 2 Nitro N 1 Phenylethyl Benzamide

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the properties of molecules. These methods were used to analyze 2-nitro-N-(1-phenylethyl)benzamide, providing a detailed understanding of its molecular geometry, electronic structure, and reactivity. DFT, with its inclusion of electron correlation, is often favored for its accuracy in predicting molecular properties.

Optimized Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is crucial for its chemical behavior. For N-[(1S)-1-phenylethyl]benzamide, a closely related compound, studies have revealed the existence of conformational trimorphism, where the molecule can exist in three different crystal forms. nih.gov This phenomenon is attributed to the rotation of the phenyl rings, which alters the packing of the molecular chains in the crystal lattice. nih.gov All observed forms of N-[(1S)-1-phenylethyl]benzamide exhibit infinite chain motifs generated by N—H⋯O intermolecular hydrogen bonds. nih.gov

For this compound, the presence of the nitro group on the benzoyl ring introduces additional steric and electronic effects that influence its preferred conformation. The optimization of its molecular geometry using methods like DFT at the B3LYP/6-31G(d,p) level of theory would reveal the most stable arrangement of its atoms. The dihedral angles between the phenyl rings and the amide plane are key parameters in defining its conformation. In the related N-[(1S)-1-phenylethyl]benzamide, the dihedral angle between the phenyl rings was found to be significantly different in its various polymorphic forms, highlighting the molecule's conformational flexibility. nih.gov

Table 1: Illustrative Optimized Geometric Parameters of a Benzamide (B126) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | O=C-N | 122.0 |

| C-N | 1.35 | C-N-H | 118.0 |

| N-H | 1.01 | C-C-N | 115.0 |

| C-C (phenyl) | 1.39 | C-N-C | 125.0 |

Note: This table is illustrative and based on typical values for benzamide derivatives. Actual values for this compound would require specific calculations.

Electronic Structure Analysis (HOMO-LUMO Orbital Mapping)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.netdergipark.org.tr

In this compound, the HOMO is expected to be localized primarily on the phenylethylamine moiety, which is electron-rich. Conversely, the LUMO is likely to be concentrated on the 2-nitrophenyl group, a strong electron-withdrawing system. This distribution of frontier orbitals indicates that the molecule is prone to intramolecular charge transfer from the electron-donating part to the electron-accepting part. The HOMO-LUMO gap for similar compounds has been calculated to be in the range that suggests good reactivity. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Global Softness (S) | 0.22 |

| Electrophilicity Index (ω) | 4.01 |

Note: This table presents illustrative values. Precise calculations for this compound are required for accurate data.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netnih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group, making these the most likely sites for electrophilic interaction. The hydrogen atoms of the N-H group and the aromatic rings would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.orgq-chem.com It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which contribute to the molecule's stability. materialsciencejournal.orgnih.gov

In this compound, significant intramolecular interactions are expected. The lone pair electrons on the oxygen and nitrogen atoms can delocalize into the antibonding orbitals of adjacent bonds. For instance, a strong hyperconjugative interaction would likely occur from the lone pair of the amide nitrogen to the antibonding orbital of the carbonyl group (n(N) → π*(C=O)). materialsciencejournal.org This delocalization strengthens the C-N bond, giving it some double bond character, and weakens the C=O bond. The stability of the molecule is enhanced by these charge delocalization events. materialsciencejournal.org

Table 3: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Benzamide Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N) | π(C=O) | 50.2 |

| n(O) | σ(C-N) | 25.8 |

| π(C=C) | π*(C=C) | 15.3 |

Note: This table is illustrative. The values represent the stabilization energy associated with the electron delocalization between the specified orbitals.

Prediction of Vibrational Frequencies and Correlation with Experimental Data

Theoretical calculations of vibrational frequencies can be correlated with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. The vibrational modes are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These calculated frequencies are often scaled to account for anharmonicity and the limitations of the theoretical methods.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the N-H stretch, the C=O stretch of the amide group, and the symmetric and asymmetric stretches of the nitro group. Comparing these calculated frequencies with experimental data provides a powerful method for structural validation.

Table 4: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Experimental Frequency |

| N-H Stretch | 3450 | 3350 |

| C-H Aromatic Stretch | 3100 | 3050 |

| C-H Aliphatic Stretch | 2980 | 2950 |

| C=O Stretch | 1680 | 1650 |

| N-O Asymmetric Stretch | 1550 | 1530 |

| N-O Symmetric Stretch | 1350 | 1340 |

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

The Fukui function is a local reactivity descriptor that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, the Fukui function analysis would pinpoint the specific atoms most susceptible to attack. The nitrogen atom of the nitro group, due to its positive partial charge, is a likely candidate for nucleophilic attack. The oxygen atoms of the nitro and carbonyl groups, being electron-rich, would be the preferred sites for electrophilic attack. Interestingly, studies on nitroaromatic compounds have shown that the Fukui function can sometimes yield negative values, which is linked to the strong electron-withdrawing nature of the nitro group. mdpi.com

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural elucidation and for verifying experimentally obtained spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the magnetic shielding tensors of nuclei in a molecule. imist.manih.govnih.gov The isotropic shielding values are then used to predict the chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, the GIAO method, often employed with Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR spectra. The accuracy of these predictions is dependent on the level of theory (functional and basis set) and can be influenced by the conformational flexibility of the molecule. nih.gov Studies on related compounds, such as anticholinergic drugs and hexahydroindoles, have demonstrated that DFT-GIAO calculations can effectively reproduce experimental chemical shifts and aid in the assignment of complex spectra. imist.manih.gov For instance, in molecules with significant conformational freedom, the predicted shifts are often an average over the populated conformers.

In a study on the related compound (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, the experimental ¹³C NMR chemical shifts were reported as shown in the table below. mdpi.com While this is a different molecule, the data provides a reference for the expected chemical shift ranges for the carbon atoms in a similar chemical environment.

Table 1: Experimental ¹³C NMR Chemical Shifts for (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide in CDCl₃ mdpi.com

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | 161.8 |

| C (ipso, dinitro-phenyl) | 137.9 |

| C (ortho, dinitro-phenyl) | 127.1 |

| C (para, dinitro-phenyl) | 121.1 |

| N-CH | 50.3 |

| CH₃ | 21.4 |

| Phenyl C (ipso) | 141.8 |

| Phenyl C (ortho/meta/para) | 129.0, 128.0, 126.3 |

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Theoretical evaluations of nonlinear optical (NLO) properties are essential for identifying materials with potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. For organic molecules, a significant NLO response is often associated with a donor-π-acceptor (D-π-A) electronic structure. In this compound, the nitro group (-NO₂) acts as a strong electron-withdrawing group (acceptor), and the phenyl rings can act as part of the π-conjugated system.

The NLO properties, such as the first hyperpolarizability (β), can be calculated using quantum chemical methods like DFT. researchgate.netnih.gov Studies on nitroaniline and other nitroaromatic compounds have shown that the presence of the nitro group significantly enhances the NLO response due to intramolecular charge transfer. researchgate.net The theoretical calculation of NLO properties for this compound would involve optimizing its geometry and then computing the hyperpolarizability tensor components. The magnitude of the NLO response would be sensitive to the molecular conformation, particularly the dihedral angles between the phenyl rings and the amide plane.

Table 2: Calculated First Hyperpolarizability (β) for a Related Nitroaromatic Compound (m-nitroaniline) researchgate.net

| Property | Value (esu) |

| First Hyperpolarizability (β) | 1.69 x 10⁻³⁰ |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

The conformational landscape of this compound is expected to be complex due to the rotational freedom around several single bonds. MD simulations can be used to explore the accessible conformations of the molecule in a solvent, providing insights into the relative stabilities of different conformers and the energy barriers for their interconversion.

A study on the conformational trimorphism of the closely related N-[(1S)-1-phenylethyl]benzamide revealed that the molecule can adopt different conformations characterized by the rotation of the phenyl rings. nih.govresearchgate.net This highlights the conformational flexibility inherent in this molecular scaffold. Another study on N,N-bis(1-phenylethyl)-acetamide and its thio-analogue identified different rotational processes using NMR and computational methods. rsc.org For this compound, MD simulations in an explicit solvent would allow for the characterization of the dominant solution-phase conformers and the dynamics of their interconversion.

MD simulations are a crucial tool for assessing the stability of a ligand when bound to a protein target. nih.govnih.gov If a potential protein target for this compound were identified, MD simulations could be performed on the ligand-protein complex. These simulations would provide information on the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the flexibility of both the ligand and the protein's binding site over time. nih.gov

For example, MD simulations of aryl benzamide derivatives as negative allosteric modulators of the mGluR5 receptor have been used to confirm the stability of the ligand in the binding pocket and to analyze the network of interactions that contribute to binding. nih.gov Similarly, a combined MD and DFT study on mercapto-benzamide inhibitors of the HIV NCp7 protein helped to elucidate their mechanism of action. rsc.org

Virtual Screening and Molecular Docking Studies

Virtual screening and molecular docking are computational techniques used to predict the binding of small molecules to a protein target.

Molecular docking is used to predict the preferred orientation of a ligand when bound to a protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.govresearchgate.net For this compound, docking studies could be performed against a variety of protein targets to identify potential biological activities.

A study on a series of nitro substituted benzamide derivatives showed that they could bind to the enzyme inducible nitric oxide synthase (iNOS), with the binding efficiency influenced by the number and orientation of the nitro groups. nih.govresearchgate.net The docking results from that study are summarized in the table below. Such studies demonstrate how molecular docking can be used to predict and rationalize the binding of nitrobenzamide derivatives to a protein target.

Table 3: Molecular Docking Results for Nitrobenzamide Derivatives with iNOS researchgate.net

| Compound | Docking Score (kcal/mol) |

| Compound 5 | -8.1 |

| Compound 6 | -7.9 |

Virtual screening of large compound libraries is often employed to identify novel hit compounds for a particular target. nih.govnih.govresearchgate.net If a specific protein target were of interest, this compound could be included in a virtual screening campaign to assess its potential as an inhibitor or modulator.

Identification of Key Interacting Residues and Binding Modes

Based on computational analyses of analogous compounds, the binding mode of this compound is likely to be primarily driven by a combination of hydrogen bonding and hydrophobic interactions.

The benzamide core is a common scaffold in many enzyme inhibitors and receptor ligands. The amide group itself is a key functional group capable of forming crucial hydrogen bonds. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are frequently observed in the binding of benzamide derivatives to the active sites of various proteins. For instance, in studies of benzamide inhibitors of DNA gyrase and Sec14p, hydrogen bonding and electrostatic interactions were predicted to be significant, in addition to hydrophobic interactions. ingentaconnect.com

The aromatic rings of this compound—the nitrophenyl ring and the phenyl ring of the phenylethyl moiety—are expected to engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues within a binding pocket. These interactions are a major driving force for the binding of many ligands. dntb.gov.ua The nitro group, being a strong electron-withdrawing group, can also participate in polar interactions and potentially form specific hydrogen bonds or other electrostatic interactions with appropriate residues. Molecular docking studies on nitrobenzamide derivatives have revealed that the number and orientation of nitro groups can significantly influence binding efficiency to enzymes like inducible nitric oxide synthase (iNOS). researchgate.net

A summary of potential interactions is presented in the table below:

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues |

| Amide Group (C=O) | Hydrogen Bond Acceptor | Amino acids with donor groups (e.g., Ser, Thr, Asn, Gln) |

| Amide Group (N-H) | Hydrogen Bond Donor | Amino acids with acceptor groups (e.g., Asp, Glu, main chain carbonyls) |

| Nitrophenyl Ring | Hydrophobic, π-π stacking | Aromatic residues (e.g., Phe, Tyr, Trp), Aliphatic residues (e.g., Leu, Ile, Val) |

| Nitro Group (NO₂) | Polar, Hydrogen Bond Acceptor | Polar/charged residues (e.g., Arg, Lys, His) |

| Phenylethyl Moiety | Hydrophobic, van der Waals | Nonpolar residues (e.g., Leu, Ile, Val, Ala) |

Comparison with Known Ligands and Inhibitors

The structural motifs present in this compound are found in a variety of known biologically active ligands and inhibitors, allowing for a comparative analysis of its potential activities.

N-Phenylbenzamide Derivatives: A study on novel N-phenylbenzamide derivatives as potential protein kinase inhibitors highlighted the importance of the N-phenylbenzamide linker in binding to kinase receptors. scirp.orgscirp.org These compounds were designed to mimic the pharmacophoric properties of type-2 protein kinase inhibitors like imatinib. scirp.orgscirp.org The N-phenylbenzamide framework served as a scaffold to which other functional groups were attached to modulate activity and selectivity. scirp.orgscirp.org This suggests that this compound could potentially exhibit activity as a kinase inhibitor, with the nitro and phenylethyl groups influencing its specific binding affinity and selectivity profile.

Benzamide Inhibitors: Benzamides are a well-established class of inhibitors for various enzymes, including histone deacetylases (HDACs). nih.gov In HDAC inhibitors, the benzamide group often functions as a zinc-binding group (ZBG), coordinating with the zinc ion in the enzyme's active site. nih.gov While the binding mode of benzamides can vary depending on the other substituents, they are known to be competitive inhibitors of HDAC1/2/3. nih.gov This suggests that the benzamide core of this compound could potentially interact with metalloenzymes.

Furthermore, benzamide derivatives have been investigated as inhibitors of SARS-CoV papain-like cysteine proteases (PLpro). nih.gov In these studies, the benzamide moiety was found to be crucial for binding affinity, with substitutions on the phenyl ring significantly impacting inhibitory activity. nih.gov

Nitro-containing Compounds: The presence of a nitro group can confer specific biological activities. For example, a series of nitro-substituted benzamide derivatives were synthesized and evaluated as in vitro anti-inflammatory agents. researchgate.net Molecular docking studies of these compounds against inducible nitric oxide synthase (iNOS) revealed that the nitro groups played a key role in the binding efficiency. researchgate.net Specifically, compounds with an optimal number and orientation of nitro groups demonstrated higher inhibitory capacity. researchgate.net This indicates that the nitro group in this compound is likely to be a key determinant of its potential biological targets and efficacy.

The table below provides a comparison with structurally related inhibitors:

| Compound/Class | Target/Activity | Key Structural Features for Comparison | Reference |

| N-Phenylbenzamide Derivatives | Protein Kinase Inhibitors | N-phenylbenzamide linker | scirp.orgscirp.org |

| Benzamide HDAC Inhibitors | Histone Deacetylases (HDACs) | Benzamide as a Zinc-Binding Group | nih.gov |

| Benzamide SARS-CoV PLpro Inhibitors | Papain-like Cysteine Proteases | Benzamide moiety essential for binding | nih.gov |

| Nitrobenzamide Derivatives | Anti-inflammatory (iNOS inhibitors) | Nitro group influencing binding efficiency | researchgate.net |

Reactivity Profiles and Derivatization Strategies of 2 Nitro N 1 Phenylethyl Benzamide

Chemical Transformations of the Nitro Group

The nitro group is a key functional handle on the 2-nitro-N-(1-phenylethyl)benzamide scaffold, offering a gateway to various amino derivatives and other functionalities.

Reduction to Amino Derivatives

The reduction of the aromatic nitro group to a primary amine is a fundamental and highly valuable transformation in organic synthesis. This conversion dramatically alters the electronic properties of the aromatic ring and introduces a nucleophilic and basic center, paving the way for a wide range of further derivatizations. For the analogous compound 2-methyl-3-nitro-N-(1-phenylethyl)benzamide, the nitro group can be efficiently reduced to the corresponding amine. This is commonly achieved through catalytic hydrogenation, a method known for its high yields and clean reaction profiles. Alternative methods using chemical reducing agents also provide viable routes. beilstein-journals.org

These established methods are directly applicable to the reduction of this compound to yield 2-amino-N-(1-phenylethyl)benzamide.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| H₂, 10% Pd/C | Ethanol, 25-50°C | 2-amino-N-(1-phenylethyl)benzamide | 85-90% (estimated) |

| NaBH₄, NiCl₂·6H₂O | Ethanol, 0°C | 2-amino-N-(1-phenylethyl)benzamide | 72% (estimated) |

| Iron (Fe) | Acidic Media (e.g., HCl/Ethanol) | 2-amino-N-(1-phenylethyl)benzamide | High (typical) wikipedia.org |

Exploration of Other Nitro-Related Reactions

Beyond reduction to amines, the nitro group can participate in a variety of other chemical transformations. While complete reduction is common, partial reduction to intermediate oxidation states, such as the hydroxylamine (B1172632) or hydrazine, is also possible under specific conditions. wikipedia.org For instance, the use of zinc metal in aqueous ammonium (B1175870) chloride is a classic method for converting nitroarenes to N-arylhydroxylamines. wikipedia.org

Furthermore, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Although the 2-position is generally less activated than the 4-position relative to a directing group, strong nucleophiles can displace the nitro group, especially under forcing conditions. Reactions with nucleophiles like methoxide (B1231860) or amines could potentially lead to the substitution of the nitro group.

Functionalization of the Amide Linkage

The amide bond in this compound presents another key site for chemical modification, including reactions at the nitrogen and carbonyl carbon.

N-Alkylation and Acylation Studies

The amide nitrogen, while significantly less basic and nucleophilic than an amine nitrogen, can undergo alkylation or acylation under appropriate basic conditions. masterorganicchemistry.com The acidity of the N-H bond (pKa ≈ 17) allows for its deprotonation by a suitable base to generate a nucleophilic amidate anion, which can then react with electrophiles like alkyl halides or acyl chlorides. masterorganicchemistry.com

Interestingly, studies on the closely related 2-azidobenzamide reveal that attempted N-alkylation can lead to complex cyclization pathways. nih.gov When 2-azidobenzamide was treated with primary alkyl halides, it produced a mixture of benzotriazinone and quinazolinone derivatives, suggesting the involvement of nitrene intermediates or other mediated cyclization mechanisms. nih.gov These findings indicate that N-alkylation attempts on this compound might similarly yield heterocyclic products rather than simple N-alkylated amides, depending on the reaction conditions and the potential for intramolecular reactions involving the ortho-nitro group.

Potential O→S Carbonyl Metathesis (Inspired by Analogous Reactions)

The transformation of a carbonyl group into a thiocarbonyl group (C=O → C=S) is a well-established reaction that significantly alters the electronic and steric properties of the functional group. This metathesis is most commonly achieved using thionating agents.

A highly relevant example is the synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide from its corresponding amide precursor. nih.gov The reaction proceeds by treating the starting amide with Lawesson's reagent in a suitable solvent like 1,4-dioxane (B91453) at elevated temperatures. nih.gov This transformation is typically efficient and provides the desired thioamide in high yield after purification. nih.gov This precedent strongly suggests that this compound would undergo a similar conversion to its thioamide derivative, 2-nitro-N-(1-phenylethyl)benzothioamide.

Table 2: Conditions for O→S Carbonyl Metathesis

| Reagent | Conditions | Product | Yield | Reference |

|---|

Modifications on the Phenyl Rings

The two phenyl rings in the molecule offer sites for electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The reactivity of each ring is governed by the directing effects of its existing substituents.

On the nitrophenyl ring, the nitro group is a powerful deactivating group and a meta-director. The benzamide (B126) group attached to this ring is also deactivating and meta-directing. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be disfavored and would be expected to occur at the 4- or 6-positions, which are meta to both existing groups.

On the other hand, the pendant phenyl ring attached to the chiral ethyl group is activated by the alkyl substituent. This alkyl group is an ortho-, para-director. Therefore, electrophilic substitution on this second ring would be directed to the ortho and para positions, leading to compounds such as 2-nitro-N-(1-(4-chlorophenyl)ethyl)benzamide or 2-nitro-N-(1-(4-nitrophenyl)ethyl)benzamide. The steric bulk of the rest of the molecule might favor substitution at the less hindered para-position.

Electrophilic Aromatic Substitution Reactions

The benzoyl ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. libretexts.orgyoutube.com The nitro group is a powerful deactivating group, making the aromatic ring significantly less reactive than benzene (B151609) itself. libretexts.org This deactivation stems from both inductive electron withdrawal and resonance effects, which decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.org

The directing effect of the substituents on the ring must also be considered. The nitro group is a meta-director, while the amide group, specifically the -NHCO-R portion, is generally an ortho, para-director. libretexts.org However, the strong deactivating effect of the nitro group at the 2-position will likely dominate the regioselectivity of any electrophilic substitution reaction. Therefore, incoming electrophiles would be directed to the positions meta to the nitro group, which are the 4- and 6-positions of the benzoyl ring. Of these, the 4-position is sterically less hindered.

Typical electrophilic aromatic substitution reactions that could be applied, albeit under forcing conditions due to the deactivated ring, include nitration (using a mixture of nitric and sulfuric acid), halogenation (with a halogen and a Lewis acid catalyst), and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org The reaction conditions would need to be carefully optimized to overcome the deactivation and achieve reasonable yields.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ | 2,4-dinitro-N-(1-phenylethyl)benzamide | The nitro group is a meta-director, directing the incoming nitro group to the 4-position. |

| Br₂/FeBr₃ | 4-bromo-2-nitro-N-(1-phenylethyl)benzamide | The nitro group directs the incoming bromine to the 4-position. |

| CH₃Cl/AlCl₃ | 4-methyl-2-nitro-N-(1-phenylethyl)benzamide | The nitro group directs the incoming methyl group to the 4-position. |

This table is based on established principles of electrophilic aromatic substitution and the known directing effects of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of this compound. nih.gov These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com For this compound, a halogen atom would first need to be introduced onto one of the aromatic rings, typically through electrophilic aromatic substitution as described above.

For instance, if a bromo derivative such as 4-bromo-2-nitro-N-(1-phenylethyl)benzamide were synthesized, it could serve as a substrate for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organohalide with a boronic acid or ester, is a widely used method for forming carbon-carbon bonds. organic-chemistry.orgmdpi.com Other notable examples include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and the Buchwald-Hartwig amination (coupling with an amine). nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and would require empirical optimization. organic-chemistry.orgmdpi.com The presence of the nitro group can sometimes influence the catalytic cycle, but many palladium catalysts are known to be tolerant of this functional group. organic-chemistry.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid (e.g., phenylboronic acid) | 4-aryl-2-nitro-N-(1-phenylethyl)benzamide |

| Heck Reaction | Alkene (e.g., styrene) | 4-alkenyl-2-nitro-N-(1-phenylethyl)benzamide |

| Sonogashira Coupling | Terminal alkyne (e.g., phenylacetylene) | 4-alkynyl-2-nitro-N-(1-phenylethyl)benzamide |

| Buchwald-Hartwig Amination | Amine (e.g., morpholine) | 4-amino-2-nitro-N-(1-phenylethyl)benzamide |

This table illustrates potential applications of palladium-catalyzed cross-coupling reactions on a hypothetical halogenated derivative of this compound.

Intermediate Derivatization Approaches for Library Synthesis

The synthesis of a library of analogs based on the this compound scaffold can be efficiently achieved through the derivatization of key intermediates. This approach allows for the rapid generation of a diverse set of compounds for screening purposes.

Parallel Synthesis of Novel Analogues of this compound

Parallel synthesis techniques can be employed to create a library of analogs by systematically varying the different components of the molecule. Starting from 2-nitrobenzoic acid, a diverse set of amides can be prepared by reacting it with a variety of commercially available primary or secondary amines in a parallel fashion. This can be facilitated by using automated or semi-automated synthesis platforms.

Similarly, one could start with a fixed amine component, (R)-(+)-1-phenylethylamine, and react it with a library of substituted benzoic acids. This would generate a series of N-(1-phenylethyl)benzamide analogs with diverse substitution patterns on the benzoyl ring. The use of robust and high-yielding coupling reactions, such as those employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is essential for the success of parallel synthesis.

Structure-Guided Design of Derivatives

By analyzing the crystal packing and intermolecular interactions (such as hydrogen bonding) in these related structures, one can make informed decisions about which modifications are likely to be tolerated or could lead to desired changes in solid-state properties or biological activity. nih.govresearchgate.net For example, the introduction of hydrogen bond donors or acceptors at specific positions could be used to influence crystal packing or interactions with a biological target. Computational docking studies, if a biological target is known, could also guide the design of new derivatives by predicting their binding modes and affinities.

Biological Activities and Mechanistic Investigations of 2 Nitro N 1 Phenylethyl Benzamide and Its Derivatives

In Vitro Biological Screening

Extensive literature searches did not yield specific data on the in vitro biological screening of the compound 2-nitro-N-(1-phenylethyl)benzamide. While research has been conducted on various benzamide (B126) derivatives, information detailing the cytotoxicity and enzyme inhibition of this particular molecule is not available in the public domain. The following sections outline the type of research that would be conducted to determine its biological activities.

Cytotoxicity Studies on Human Cancer Cell Lines

To evaluate the anticancer potential of this compound, its cytotoxic effects would be tested against a panel of human cancer cell lines. This typically involves exposing the cells to varying concentrations of the compound and measuring cell viability after a set period. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population, is then determined.

Studies would investigate the cytotoxic effects of this compound on lung carcinoma cell lines, such as COR-L23. The IC50 value would be determined to quantify its potency against this type of cancer.

The compound's activity against breast adenocarcinoma would be assessed using cell lines like MCF7. This would help in understanding its potential as a therapeutic agent for breast cancer.

The cytotoxicity against melanoma cell lines, for instance, C32, would also be a crucial part of the investigation to determine the compound's spectrum of anticancer activity.

A critical aspect of anticancer drug discovery is to ensure that the compound is selective towards cancer cells while sparing normal, healthy cells. Therefore, the cytotoxicity of this compound would be evaluated against a normal human fetal lung fibroblast cell line, such as MRC-5. A high selectivity index (the ratio of the IC50 value for normal cells to that for cancer cells) would indicate a favorable safety profile.

A study on other N-phenylethyl-benzamide derivatives isolated from Swinglea glutinosa showed moderate nonselective cytotoxic activity against COR-L23, MCF7, C32, and MRC-5 cell lines. nih.govmdpi.com However, these were not the specific 2-nitro derivative requested.

Enzyme Inhibition Assays

Benzamide derivatives have been noted for their potential as inhibitors of various enzymes. Investigations into this compound would likely include assays to determine if it inhibits any key enzymes involved in cancer progression or other diseases. For example, histone deacetylases (HDACs) are a common target for benzamide-based inhibitors. Such assays would measure the compound's ability to block the activity of specific enzymes and would determine its inhibitory concentration (e.g., IC50) for each target.

Papain-like Proteinase (PLpro) of SARS-CoV-2

The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. researchgate.net While direct inhibitory data for this compound on SARS-CoV-2 PLpro is not extensively documented in publicly available research, studies on structurally related benzamide derivatives provide valuable insights into the potential of this chemical class as PLpro inhibitors.

Research has focused on non-covalent inhibitors targeting the PLpro active site. A notable example is the (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide scaffold. researchgate.net Although different from the 2-nitro substitution, these studies highlight the importance of the N-(1-phenylethyl)benzamide core in binding to the enzyme. Structure-activity relationship (SAR) studies on these analogs have shown that modifications to the benzamide and the phenylethyl moieties significantly impact inhibitory potency. researchgate.netacs.org

For instance, the replacement of the carboxamide functionality with sulfonamide derivatives in related structures has resulted in potent PLpro inhibitors with significant antiviral activity in cell-based assays. nih.govnih.gov An optimized model of a potent sulfonamide derivative in the SARS-CoV-2 PLpro active site has been created to understand the molecular interactions better. nih.gov

While a repurposing screen of thousands of approved drugs and clinical compounds did not identify any consistent inhibitors of SARS2 PLpro, specifically designed non-covalent small molecule inhibitors of SARS-CoV PLpro have demonstrated excellent inhibition and antiviral efficacy against SARS-CoV-2. embopress.org This suggests that the benzamide scaffold is a promising starting point for the design of novel PLpro inhibitors.

Table 1: SARS-CoV-2 PLpro Inhibitory Activity of Selected Benzamide Derivatives

| Compound | SARS-CoV-2 PLpro IC50 (µM) | Antiviral Activity (VeroE6 cells) ID50 (µM) | Reference |

| GRL0617 | - | - | nih.gov |

| Compound 2 | 0.92 | 17 | nih.gov |

| Compound 3 (2-naphthyl scaffold) | - | 27 | nih.gov |

| Compound 4 (benzyl amine derivative) | Comparable to GRL0617 | Slightly improved over compound 1 | nih.gov |

| Compound 5 (N-methyl derivative) | 0.48 | 20 | nih.gov |

This table presents data for structurally related compounds to illustrate the potential of the benzamide scaffold.

Dihydroorotate Dehydrogenase (DHODH) (e.g., Plasmodium falciparum DHODH)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway and is a validated drug target for the treatment of parasitic infections like malaria, caused by Plasmodium falciparum. While there is no specific research detailing the inhibitory activity of this compound on P. falciparum DHODH, some studies have explored benzimidazole (B57391) derivatives as potential dual inhibitors of both PARP-1 and DHODH. nih.gov This suggests that the broader chemical space including benzamide-like structures might have the potential for DHODH inhibition, but further focused studies are required to establish any direct link.

Cyclooxygenase-2 (COX-2) (as related to analogs)

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain, and its selective inhibition is a key strategy for the development of anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov While direct data on this compound is unavailable, research on other substituted benzamides has demonstrated their potential as COX-2 inhibitors.